

DNL343 in Combination with Other ALS Therapeutic Agents: A Comparative Guide

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Compound of Interest

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Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The complex and multifactorial nature of ALS necessitates a multi-pronged therapeutic approach. **DNL343**, an investigational small molecule activator of the eukaryotic initiation factor 2B (eIF2B), has been developed to combat a key pathological hallmark of ALS: the integrated stress response (ISR). Overactivation of the ISR is implicated in the formation of TDP-43 aggregates, a pathological hallmark in the majority of ALS cases. While **DNL343** has been evaluated as a monotherapy, its potential in combination with other approved and investigational ALS therapies warrants a thorough examination.

This guide provides a comparative analysis of **DNL343** with other key ALS therapeutic agents, focusing on their distinct mechanisms of action and clinical trial data. In the absence of direct clinical data for combination therapies with **DNL343**, this document offers a mechanism-based rationale for potential synergistic or complementary effects.

Mechanism of Action: DNL343 and Other ALS Therapeutics

DNL343 offers a novel therapeutic strategy by targeting the ISR. In contrast, other approved ALS drugs modulate different pathological pathways, suggesting the potential for additive or synergistic effects in combination regimens.

- **DNL343**: An orally administered, brain-penetrant small molecule that activates eIF2B. By activating eIF2B, **DNL343** aims to restore protein synthesis, dissolve stress granules containing TDP-43, and improve neuronal survival.[\[1\]](#)
- Riluzole (Rilutek®, Tiglutik®, Exservan™): Believed to modulate glutamate neurotransmission by inhibiting glutamate release and inactivating voltage-dependent sodium channels.[\[2\]](#)[\[3\]](#) This action is thought to reduce the excitotoxicity that contributes to motor neuron death.
- Edaravone (Radicava®): A free radical scavenger that is thought to exert its therapeutic effect by reducing oxidative stress, another pathway implicated in the death of neurons in ALS.[\[4\]](#)[\[5\]](#)
- AMX0035 (Relyvrio® - voluntarily withdrawn from market): A combination of sodium phenylbutyrate and taurursodiol that was designed to reduce neuronal death by targeting mitochondrial and endoplasmic reticulum stress.[\[1\]](#)[\[6\]](#)
- Tofersen (Qalsody®): An antisense oligonucleotide (ASO) specifically for patients with SOD1 mutations. It works by binding to the mRNA of the mutated SOD1 gene, leading to its degradation and thereby reducing the production of the toxic SOD1 protein.[\[7\]](#)[\[8\]](#)

Comparative Efficacy and Safety of Monotherapies

The following tables summarize the key quantitative data from the pivotal clinical trials of **DNL343** and other major ALS therapeutic agents. It is important to note that these trials were conducted in different patient populations and with varying designs, so direct cross-trial comparisons should be made with caution.

Table 1: Efficacy Data from Pivotal Clinical Trials

Therapeutic Agent	Trial Name	Primary Endpoint	Key Efficacy Results
DNL343	HEALEY ALS Platform Trial (Regimen G)	Change in ALSFRS-R and survival at 24 weeks	Did not meet primary endpoint. No statistical difference in key secondary endpoints of muscle strength and respiratory function.[9][10]
Riluzole	Multiple Pivotal Trials	Survival	Increased median survival by approximately 2-3 months.[11][12][13]
Edaravone	MCI186-19	Change in ALSFRS-R score over 24 weeks	Showed a 33% slowing in the decline of physical function as measured by the ALSFRS-R compared to placebo (difference of 2.49 points).[2][8][14]
AMX0035	CENTAUR	Change in ALSFRS-R score over 24 weeks	Demonstrated a statistically significant slowing of disease progression on the ALSFRS-R.[15][16][17] In a survival analysis, a 44% lower risk of death was observed in the group originally randomized to AMX0035.[1]
Tofersen	VALOR	Change in ALSFRS-R score at 28 weeks (in	Did not meet the primary endpoint, but

SOD1-ALS patients) trends favored tofersen across multiple secondary and exploratory measures. Led to reductions in SOD1 protein and neurofilament light chain.[4]

Table 2: Safety and Tolerability Overview

Therapeutic Agent	Common Adverse Events
DNL343	Generally well-tolerated.[9][10]
Riluzole	Nausea, asthenia, and elevated liver enzymes. [12]
Edaravone	Contusion, gait disturbance, and headache.
AMX0035	Primarily gastrointestinal events (diarrhea, nausea, abdominal pain).[6]
Tofersen	Procedural pain, headache, fall, back pain, and pain in extremity. Serious neurologic events including myelitis and aseptic meningitis have been reported.

Potential for Combination Therapy: A Mechanistic Perspective

Given the distinct mechanisms of action, combining **DNL343** with other ALS therapeutics could offer a multi-faceted approach to treatment. While clinical data is lacking, the following rationale supports the exploration of such combinations:

- **DNL343** + Riluzole: This combination would simultaneously address excitotoxicity (Riluzole) and the integrated stress response (**DNL343**). As these are two distinct pathways

contributing to motor neuron death, an additive or synergistic effect is plausible.

- **DNL343** + Edaravone: Combining an ISR inhibitor with a potent antioxidant could provide broader neuroprotection by targeting both intracellular stress signaling and damage from reactive oxygen species.
- **DNL343** + Tofersen (in SOD1-ALS): For patients with SOD1 mutations, combining a therapy that reduces the production of the toxic protein (Tofersen) with one that enhances the cellular machinery for handling stress (**DNL343**) could be particularly beneficial.

Experimental Protocols: Key Methodologies

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the pivotal trials of **DNL343** and comparator agents.

DNL343: HEALEY ALS Platform Trial (Regimen G)

- Study Design: A multi-center, multi-regimen, randomized, double-blind, placebo-controlled Phase 2/3 trial.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Participants: Adults with sporadic or familial ALS. Participants were permitted to be on stable doses of approved ALS treatments.[\[19\]](#)
- Intervention: Participants were randomized in a 3:1 ratio to receive either **DNL343** or a matching placebo.[\[18\]](#)
- Primary Outcome Measures: The primary endpoint was a joint assessment of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score and survival at 24 weeks.[\[9\]](#)

Riluzole: Pivotal Trials

- Study Design: Two prospective, randomized, double-blind, placebo-controlled trials.[\[11\]](#)[\[21\]](#)
- Participants: Patients with probable or definite ALS.
- Intervention: Riluzole (typically 100 mg/day) or placebo.[\[11\]](#)

- Primary Outcome Measures: The primary endpoint was tracheostomy-free survival.[21]

Edaravone: MCI186-19 Trial

- Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 3 trial.[2][8]
- Participants: A specific population of ALS patients with a shorter disease duration and better respiratory function.[22]
- Intervention: Intravenous edaravone (60 mg) or placebo, administered in cycles.[5]
- Primary Outcome Measures: The primary endpoint was the change in the ALSFRS-R score from baseline to week 24.[8]

AMX0035: CENTAUR Trial

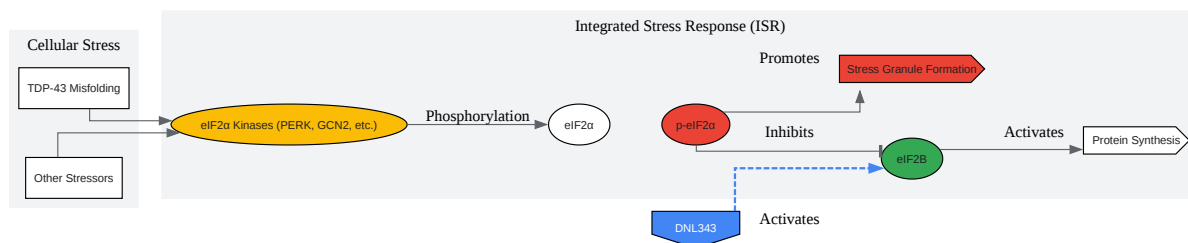
- Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 2 trial with an open-label extension.[17][23][24]
- Participants: Adults with definite ALS and symptom onset within 18 months. Concurrent use of riluzole and/or edaravone was permitted.[1]
- Intervention: AMX0035 (a coformulation of sodium phenylbutyrate and taurursodiol) or placebo, administered orally.[23]
- Primary Outcome Measures: The primary endpoint was the rate of decline in the ALSFRS-R total score over 24 weeks.[15][23]

Tofersen: VALOR Trial

- Study Design: A 28-week, randomized, double-blind, placebo-controlled Phase 3 trial with an open-label extension.[4][25]
- Participants: Adults with ALS and a confirmed SOD1 mutation.[25]
- Intervention: Tofersen (100 mg) or placebo administered intrathecally.[4]
- Primary Outcome Measures: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score.

Visualizing Pathways and Workflows

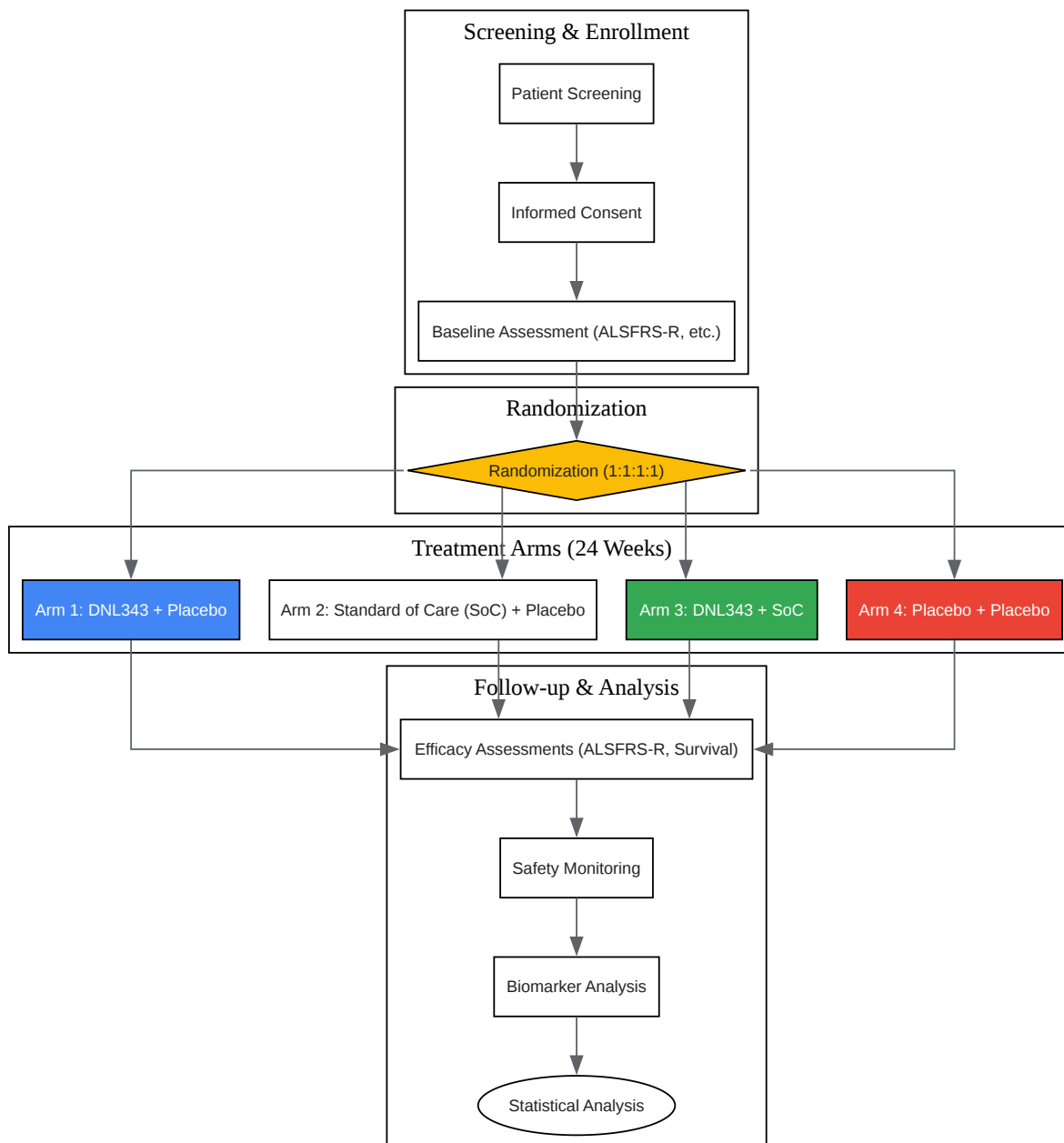
Signaling Pathway of DNL343



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Caption: **DNL343** activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.

Hypothetical Experimental Workflow for a Combination Trial



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Caption: A potential workflow for a four-arm combination therapy clinical trial.

Conclusion

DNL343 represents a promising therapeutic approach for ALS by targeting the integrated stress response, a distinct pathway from those modulated by other approved therapies. While the monotherapy trial of **DNL343** did not meet its primary efficacy endpoints, the drug was found to be safe and well-tolerated. The potential for **DNL343** in combination with other agents such as riluzole, edaravone, or Tofersen is a compelling area for future research. The distinct mechanisms of action suggest that combination therapies could offer a more comprehensive treatment strategy for the multifaceted pathology of ALS. Rigorously designed preclinical and clinical studies are essential to evaluate the safety and efficacy of such combination regimens and to determine their ultimate role in the management of ALS.

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